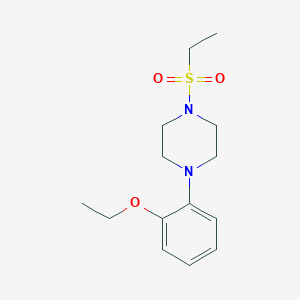
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP is a piperazine derivative that has been synthesized and studied for its unique properties. The purpose of
科学研究应用
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to exhibit potent and selective affinity for the serotonin 5-HT1A receptor, which is a target for many drugs used to treat depression and anxiety disorders. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has also been shown to have potential applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
作用机制
The mechanism of action of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the 5-HT1A receptor.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to have a number of biochemical and physiological effects. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the 5-HT1A receptor. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been shown to have a low toxicity profile, which makes it an attractive candidate for further research.
实验室实验的优点和局限性
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has a number of advantages for lab experiments. It is a potent and selective ligand for the 5-HT1A receptor, which makes it a valuable tool for studying the function of this receptor. 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has also been shown to have a low toxicity profile, which makes it a safe compound to work with. However, 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research on 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine. One direction is to further investigate the neuroprotective effects of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine and its potential applications in the treatment of Parkinson's disease. Another direction is to investigate the anxiolytic and antidepressant effects of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine and its potential applications in the treatment of depression and anxiety disorders. Additionally, there is potential for 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine to be used as a tool for studying the function of the 5-HT1A receptor and its role in various physiological and pathological processes.
合成方法
1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzyl chloride with 2-pyridylmagnesium bromide, followed by the reaction of the resulting compound with piperazine. The synthesis method has been optimized to yield high purity and yield of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine. The purity and yield of 1-(2,6-dichlorobenzyl)-4-(2-pyridinyl)piperazine can be further improved by using advanced purification techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-4-3-5-15(18)13(14)12-20-8-10-21(11-9-20)16-6-1-2-7-19-16/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLBHIIBNJDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)


![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)




![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)